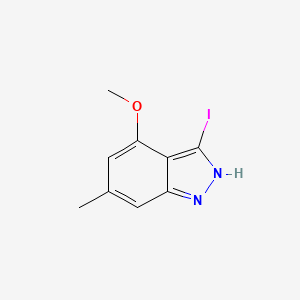

3-iodo-4-methoxy-6-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methoxy-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOADGKDQIJGTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646510 | |

| Record name | 3-Iodo-4-methoxy-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-43-0 | |

| Record name | 3-Iodo-4-methoxy-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 3 Iodo 4 Methoxy 6 Methyl 2h Indazole

Reactivity of the Indazole Core

The inherent reactivity of the indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is influenced by the interplay of its aromatic nature and the presence of two nitrogen atoms. The substituents—methoxy (B1213986) and methyl groups on the benzene moiety and the iodo group on the pyrazole ring—further modulate this reactivity.

Aromatic Substitution Reactions on the Benzene Moiety

The benzene portion of the indazole ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. The directing effects of these groups, along with the influence of the fused pyrazole ring, will govern the position of substitution. Typically, the methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. However, the complexity of the fused ring system can lead to a mixture of products. Further functionalization of the benzene ring would likely require careful optimization of reaction conditions to achieve regioselectivity.

Reactions at the Pyrazole Nitrogen Atoms (N1 and N2)

The direct alkylation or arylation of the pyrazole nitrogen atoms in indazoles can often lead to a mixture of N1 and N2 substituted products. nih.govnih.gov The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the base used, the solvent, and the substitution pattern on the indazole ring itself. nih.gov

For instance, studies on the alkylation of substituted indazoles have shown that the use of sodium hydride in tetrahydrofuran (B95107) can favor N1-alkylation, particularly with electron-withdrawing groups at the C3 position. nih.gov Conversely, other conditions might favor the formation of the N2-isomer. Computational studies, such as Density Functional Theory (DFT), have been employed to understand the underlying mechanisms, suggesting that factors like chelation with the cation of the base can direct the regioselectivity of alkylation. nih.gov For 3-iodo-4-methoxy-6-methyl-2H-indazole, the electronic properties of the methoxy and methyl groups, as well as the steric hindrance around the nitrogen atoms, would play a crucial role in determining the N1/N2 ratio upon reaction with an electrophile.

Table 1: Factors Influencing N-Alkylation Regioselectivity of Indazoles

| Factor | Influence on Regioselectivity | Illustrative Examples |

| Base/Solvent System | Sodium hydride in THF often promotes N1-alkylation. nih.gov Cesium carbonate can also influence selectivity. nih.gov | N-alkylation of 3-carboxymethyl-indazole with NaH in THF gives >99% N1 selectivity. nih.gov |

| Substituents on Indazole Ring | Electron-withdrawing groups at C3 tend to favor N1-alkylation. nih.gov Substituents at C7 can lead to high N2 selectivity due to steric hindrance. nih.gov | 3-Carboxymethyl and 3-COMe indazoles show high N1 selectivity. nih.gov 7-Nitroindazole yields predominantly the N2-alkylated product. nih.gov |

| Electrophile | The nature of the alkylating or arylating agent can impact the product ratio. | Mitsunobu conditions often favor the N2-isomer. nih.gov |

This table presents general trends observed for substituted indazoles and is intended to be illustrative of the factors affecting the reactivity of this compound.

C-H Activation and Functionalization of Indazoles

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including indazoles. scispace.comnih.gov This strategy avoids the need for pre-functionalized substrates and allows for the direct introduction of new chemical moieties. For the indazole core, C-H activation can occur at various positions on both the pyrazole and benzene rings, often catalyzed by transition metals like rhodium, palladium, or manganese. scispace.comnih.govnih.gov

For a molecule like this compound, C-H activation could potentially be directed to several positions. The methoxy and methyl groups on the benzene ring could direct ortho-C-H activation. Furthermore, the nitrogen atoms of the pyrazole ring can act as directing groups for C-H functionalization at the C7 position of the indazole ring. The specific site of C-H activation would depend on the choice of catalyst, directing group, and reaction conditions. Recent studies have highlighted the successful C-H alkenylation of 2-arylindazoles in an aqueous medium using a manganese(I) catalyst, demonstrating the potential for environmentally benign functionalization. nih.gov

Derivatization at the 3-Iodo Position

The carbon-iodine bond at the C3 position is a key site for the derivatization of this compound. The iodo group serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions and can also be susceptible to nucleophilic substitution under certain conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and 3-iodoindazoles are excellent substrates for these transformations. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for the arylation, heteroarylation, or vinylation of 3-iodoindazoles. These reactions typically employ a palladium catalyst, a base, and a suitable solvent system. The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts. researchgate.netpressbooks.publibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the indazole scaffold, which can serve as versatile handles for further transformations. Studies on 5-bromo-3-iodoindazoles have demonstrated the feasibility of sequential Sonogashira and Suzuki couplings, allowing for the selective functionalization at both the C3 and C5 positions. rsc.orgsavemyexams.com

Table 2: Representative Cross-Coupling Reactions on 3-Iodoindazoles

| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 3-Arylindazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | 3-Alkynylindazole |

This table provides illustrative examples of cross-coupling reactions performed on 3-iodoindazole systems and is representative of the expected reactivity for this compound.

Nucleophilic Substitution of Iodine

While less common than cross-coupling reactions, the direct nucleophilic substitution of the iodo group on a 3-iodoindazole is also a potential pathway for functionalization. This typically requires a highly activated substrate or the use of a catalyst, such as copper, in what is known as an Ullmann-type reaction. organic-chemistry.orgnih.gov A variety of nucleophiles, including amines, alcohols, and thiols, can potentially displace the iodo group to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. uu.nl

The success of such a substitution on this compound would depend on the nature of the nucleophile and the reaction conditions. The electron-donating methoxy and methyl groups on the benzene ring might slightly deactivate the C3 position towards nucleophilic attack compared to an unsubstituted indazole. However, with the appropriate catalytic system, this transformation remains a viable strategy for introducing a diverse range of functional groups at this position.

Reactivity and Functionalization of the 4-Methoxy Group

The methoxy group at the C4 position of the indazole ring is a significant modulator of the molecule's electronic properties and a potential site for chemical transformation.

Influence on Aromatic Ring Electron Density

The 4-methoxy group exerts a strong electron-donating effect on the benzene portion of the indazole scaffold. As an oxygen-containing substituent, it donates electron density to the aromatic ring through a resonance effect (+R), which is generally more powerful than its inductive electron-withdrawing effect (-I). This net electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. The activation is most pronounced at the positions ortho and para to the methoxy group. In the case of this compound, this would primarily activate the C5 and C7 positions. The presence of electron-rich methoxy substituted indazoles has been shown to proceed well in reactions like N1-alkylation. rsc.orgrsc.org

Potential for Demethylation or Further Alkylation

The ether linkage of the methoxy group presents a site for potential cleavage, specifically O-demethylation, to yield the corresponding 4-hydroxy-indazole derivative. This transformation is a common strategy in medicinal chemistry and natural product synthesis. chem-station.com Given the stability of aryl methyl ethers, this process typically requires harsh reaction conditions and potent reagents. chem-station.com

Further alkylation of the methoxy group's oxygen is not a common or favorable reaction pathway. Instead, alkylation reactions on the indazole scaffold typically occur at the nitrogen atoms (N1 or N2), with the regioselectivity being influenced by the substituents on the ring and the reaction conditions employed. beilstein-journals.orgnih.gov

Table 1: Common Reagents for O-Demethylation of Aryl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temp. | Highly effective and common, but the reagent is corrosive and moisture-sensitive, requiring careful handling. chem-station.com |

| Hydrobromic acid (HBr) | Acetic acid or neat, reflux | A strong Brønsted acid method; high temperatures are often required. chem-station.com |

| Aluminum chloride (AlCl₃) | Dichloromethane, reflux | A strong Lewis acid, though generally less reactive than BBr₃. chem-station.com |

Reactivity and Functionalization of the 6-Methyl Group

The methyl group at the C6 position, while less electronically influential than the methoxy group, offers distinct opportunities for functionalization through reactions at its benzylic position.

Benzylic Functionalization Strategies

The C-H bonds of the 6-methyl group are benzylic and thus are more reactive than typical alkyl C-H bonds. This enhanced reactivity allows for selective functionalization to introduce new chemical moieties. These strategies generally involve the formation of a reactive intermediate, such as a benzylic radical or carbanion. rsc.org

Functionalization via a benzylic carbanion involves deprotonation using a strong base. The resulting anion can then react with a variety of electrophiles. The acidity of benzylic protons can be enhanced by π-coordination of the aromatic ring to a transition metal, facilitating deprotonation. rsc.org Another approach involves catalyst-controlled C-H functionalization using donor/acceptor carbenes, which has proven effective for selective reactions at primary benzylic sites. nih.gov

Table 2: Potential Benzylic Functionalization Strategies for the 6-Methyl Group

| Strategy | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (AIBN, BPO) | Bromomethyl (-CH₂Br) |

| Oxidation | Strong oxidants (e.g., KMnO₄, K₂Cr₂O₇) | Carboxylic acid (-COOH) |

| Deprotonation-Alkylation | Strong base (e.g., n-BuLi, LDA), followed by an electrophile (e.g., R-X) | Extended alkyl chain (-CH₂-R) |

Impact on Ring Reactivity and Stability

The 6-methyl group influences the properties of the indazole ring through both electronic and steric effects.

Electronic Effects : As an alkyl group, the methyl substituent is weakly electron-donating via an inductive effect (+I). This effect slightly increases the electron density of the benzene ring, complementing the stronger electron-donating effect of the 4-methoxy group. This can subtly enhance the rate of electrophilic aromatic substitution reactions.

Advanced Spectroscopic and Structural Analysis Methodologies

Elucidation of Tautomeric Forms in Solution and Solid State (e.g., 1H vs. 2H)

Indazole and its derivatives are known to exhibit annular tautomerism, primarily existing as 1H- and 2H-tautomers. nih.govresearchgate.net The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring is influenced by several factors, including the electronic nature of substituents, solvent polarity, and the physical state (solution or solid). nih.govbgu.ac.il

Generally, the 1H-indazole form (benzenoid) is thermodynamically more stable than the 2H-indazole form (quinonoid) and tends to predominate in the gas phase, solution, and solid state. nih.govchemicalbook.com However, the stability can be shifted. For instance, certain substituents and intermolecular interactions like hydrogen bonding can stabilize the 2H-tautomer. bgu.ac.il In the case of 3-iodo-4-methoxy-6-methyl-indazole, the equilibrium between the 1H and 2H forms can be investigated. The 2H-form is specified, but the potential for equilibrium with the 1H-form under different conditions is a key area of study.

The choice of solvent is critical in determining the predominant tautomeric form in solution. bgu.ac.il In less polar solvents, intramolecular hydrogen bonds may stabilize one form over the other, while in protic or highly polar solvents like DMSO, the equilibrium can shift. nih.govbgu.ac.il In the solid state, the tautomeric form is locked into the crystal lattice, and studies have shown that some indazole derivatives can crystallize as different tautomeric polymorphs. bgu.ac.il For 3-iodo-4-methoxy-6-methyl-2H-indazole, the substituents—an electron-donating methoxy (B1213986) group, an electron-donating methyl group, and a large iodo group—would collectively influence the electronic distribution and steric environment, thereby affecting the tautomeric preference.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for differentiating between the 1H and 2H tautomers of indazoles. nih.gov The chemical shifts in both ¹H and ¹³C NMR spectra are sufficiently different between the two isomers to serve as a diagnostic tool. nih.govipb.pt

¹H and ¹³C NMR: For N-substituted indazoles, the chemical shifts of the ring protons and carbons are significantly affected by the position of the substituent (N-1 vs. N-2). ipb.pt In the ¹H NMR spectrum of the 2H-tautomer of 3-iodo-4-methoxy-6-methyl-indazole, the signals for the aromatic protons would differ from those of the corresponding 1H-tautomer. Similarly, ¹³C NMR spectroscopy is a particularly effective method for assignment, with the chemical shifts of the ring carbons, especially C3, C3a, and C7a, being indicative of the substitution pattern. nih.govnih.gov

2D NMR Techniques: For complex structures, one-dimensional NMR spectra can be ambiguous due to overlapping signals. Two-dimensional NMR experiments are employed for definitive assignment.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to trace the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the location of substituents and confirming the tautomeric form by observing long-range correlations from the methyl and methoxy protons to the carbons of the indazole core.

Solid-State NMR (SSNMR): This technique provides structural information on the compound in its solid, crystalline form. Cross-Polarization Magic Angle Spinning (CPMAS) experiments for ¹³C and ¹⁵N can reveal details about the molecular structure and packing in the solid state, which can differ from the solution state. nih.gov It is particularly valuable for directly observing the nitrogen environment, which is the most direct way to study tautomerism. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Indazoles This interactive table provides examples of NMR data from related indazole structures to illustrate the typical chemical shift ranges.

| Compound | Nucleus | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | ¹³C | 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71 | nih.gov |

| 2-(1-Butyl-1H-indazole-3-carboxamido)-5-iodobenzoic acid | ¹³C | 157.97, 153.64, 146.45, 145.49, 141.21, 136.41, 134.02, 129.31, 127.51, 123.75, 122.91, 122.50, 119.65, 111.33, 93.54 | nih.gov |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹³C | 167.08, 144.93, 137.22, 127.74, 123.99, 123.28, 121.65, 120.37, 112.47, 105.25 | mdpi.com |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional model of the molecule can be generated. mdpi.com

This technique provides precise data on:

Connectivity and Tautomeric Form: It definitively confirms which nitrogen atom is protonated or substituted, thus identifying the tautomer present in the crystal. nih.govresearchgate.net

Bond Lengths and Angles: Provides exact measurements of all bond lengths and angles, revealing details about hybridization and bond character.

Planarity and Conformation: Determines the degree of planarity of the fused ring system and the orientation of the substituents relative to the ring. mdpi.comresearchgate.net For example, studies on related structures show the indazole ring system is nearly planar. researchgate.net

Intermolecular Interactions: Elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., C–H···O), halogen bonds (C-I···N/O), and π–π stacking, which stabilize the crystal structure. mdpi.comresearchgate.net

Table 2: Representative Crystal Data for a Substituted 2H-Indazole Derivative This interactive table shows an example of crystallographic data obtained for a related compound, 2-Methyl-6-nitro-2H-indazole, illustrating the type of information generated.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₇N₃O₂ | researchgate.net |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 3.793 (3) | |

| b (Å) | 12.200 (8) | |

| c (Å) | 16.675 (11) | |

| β (°) | 95.722 (9) | |

| Volume (ų) | 767.7 (9) | |

| Z (Molecules per unit cell) | 4 | |

| Planarity | Indazole ring system is almost planar |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov

Molecular Mass Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound (C₉H₉IN₂O), allowing for the confirmation of its elemental composition. acs.org The expected monoisotopic mass is 287.97596 g/mol . epa.gov

Fragmentation Analysis: In the mass spectrometer, the molecule is ionized and then fragmented. The pattern of fragments produced is characteristic of the molecule's structure. For indazole derivatives, fragmentation often involves characteristic losses from the core structure and substituents. nih.gov

Common Fragmentation Pathways: Studies on related indazole structures show that fragmentation can be initiated by cleavage of bonds on substituents. nih.govresearchgate.net For this compound, likely fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Loss of an iodine radical (•I).

Cleavage of the N-N bond, a common pathway in pyrazole-type rings.

Loss of small, stable molecules like CO or N₂. nih.gov

Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and fragment it further, providing more detailed structural information and helping to piece together the fragmentation pathways. nih.gov

Computational and Theoretical Studies on 3 Iodo 4 Methoxy 6 Methyl 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, providing a framework for understanding the intrinsic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-iodo-4-methoxy-6-methyl-2H-indazole, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. By employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. epstem.net These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key determinant of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Geometric and Electronic Properties of this compound (Hypothetical DFT Data)

| Parameter | Value |

| Total Energy | -Value hartree |

| HOMO Energy | -Value eV |

| LUMO Energy | -Value eV |

| HOMO-LUMO Gap | Value eV |

| Dipole Moment | Value Debye |

Note: The values in this table are hypothetical and serve as illustrative examples of data obtained from DFT calculations.

Tautomer Stability and Energy Profiles

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov Generally, the 1H-indazole form is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net However, the substituents on the indazole ring can influence the relative stability of these tautomers.

Computational studies can predict the relative energies of the 1H- and 2H-tautomers of 3-iodo-4-methoxy-6-methyl-indazole. By calculating the total energy of each tautomer, it is possible to determine the more stable form and the energy difference between them. researchgate.net The stability can be influenced by intramolecular hydrogen bonding and the electronic effects of the substituents. researchgate.netnih.gov In some cases, the 2H-tautomer can be stabilized by the formation of intermolecular hydrogen-bonded dimers in solution. researchgate.netnih.gov

Table 2: Calculated Relative Energies of Indazole Tautomers (Hypothetical Data)

| Tautomer | Relative Energy (kcal/mol) |

| 1H-indazole | 0.00 |

| 2H-indazole | +3.5 - 4.5 |

Note: This table presents hypothetical energy differences based on general findings for indazole tautomerism.

Mechanistic Studies of Reaction Pathways

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of 2H-indazoles, such as the Cadogan cyclization, theoretical studies can elucidate the reaction pathway, identify transition states, and calculate activation energies. nih.govescholarship.org These studies can help in understanding how reactive intermediates, such as nitrenes, are involved in the formation of the indazole ring. nih.gov

By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control reaction rates and product selectivity. For instance, in the synthesis of substituted 2H-indazoles, computational models can predict the most likely reaction pathway and explain the regioselectivity observed in the laboratory. organic-chemistry.org

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties of this compound. By using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netscielo.org.za These predicted spectra can be compared with experimental data to confirm the molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). scielo.org.za This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. The predicted UV-Vis spectrum can aid in the characterization of the compound and provide insights into its electronic transitions. nist.gov

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | δ 7.0-8.0 (aromatic), δ 3.9 (methoxy), δ 2.4 (methyl) |

| ¹³C NMR Chemical Shifts (ppm) | δ 110-150 (aromatic), δ 90 (C-I), δ 56 (methoxy), δ 16 (methyl) |

| UV-Vis λmax (nm) | ~280, ~320 |

Note: These are hypothetical values based on typical ranges for similar structures.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific studies on this compound are not publicly available, the general applicability of molecular docking and dynamics simulations for indazole derivatives is well-established in drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding mode of a ligand (in this case, the indazole derivative) to the active site of a target protein.

Following docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. These simulations can also be used to estimate the binding free energy, providing a more accurate assessment of the ligand's affinity for the target.

In Silico Prediction of Structure-Activity Relationships and Binding Modes

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govdundee.ac.uk In silico SAR methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use computational models to correlate structural features with activity.

For a series of related indazole compounds, QSAR models can be developed to predict the biological activity of new, unsynthesized derivatives. These models can help in prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov The binding modes predicted from molecular docking studies are crucial for informing SAR, as they reveal which parts of the molecule are interacting with the target protein and how modifications to the structure might improve binding affinity and selectivity. nih.govnih.gov

Analysis of Substituent Effects on Electronic and Steric Properties

The substituents on the this compound molecule—an iodine atom at position 3, a methoxy (B1213986) group at position 4, and a methyl group at position 6—each contribute distinct electronic and steric effects that collectively define the molecule's chemical behavior.

Electronic Effects:

Iodo Group (at C3): The iodine atom is a halogen and is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). This effect decreases the electron density at the C3 position of the indazole ring. However, like other halogens, iodine also possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, resulting in a net electron-withdrawing character. This would render the C3 position more electrophilic.

Methyl Group (at C6): The methyl group is an alkyl group and is known to be weakly electron-donating through an inductive effect (+I) and hyperconjugation. This contributes to a slight increase in the electron density of the benzene (B151609) portion of the indazole ring.

Steric Effects:

Iodo Group (at C3): Iodine is the largest of the common halogen substituents. Its significant atomic radius introduces considerable steric bulk at the C3 position. This steric hindrance can impede the approach of reagents to the C3 position and the adjacent nitrogen atom (N2), potentially influencing the regioselectivity of reactions involving this part of the molecule.

Methoxy Group (at C4): The methoxy group, while not as large as the iodo group, also possesses a degree of steric bulk due to the methyl group attached to the oxygen. Its presence at the C4 position can influence the conformation of the molecule and may sterically hinder reactions at the neighboring C3 and C5 positions.

Methyl Group (at C6): The methyl group at the C6 position introduces steric bulk on the benzene ring. This can affect the planarity of the molecule and influence interactions involving the C5 and C7 positions.

Advanced Applications of 3 Iodo 4 Methoxy 6 Methyl 2h Indazole in Medicinal Chemistry Research

Development as Kinase Inhibitors and Signaling Pathway Modulators

The indazole core is a well-established pharmacophore for kinase inhibitors, with several indazole-based drugs approved for cancer treatment. rsc.orgpnrjournal.com The therapeutic efficacy of these agents stems from their ability to interfere with the signaling pathways that drive tumor growth and proliferation.

Targeting Tyrosine Kinases (e.g., VEGFR-2, EGFR, c-Kit, PDGFRβ, FLT3)

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov Structure-activity relationship (SAR) studies of indazole derivatives have shown that substitutions on the indazole ring can significantly impact their inhibitory potency against VEGFR-2. nih.gov For instance, the presence of hydrophobic groups and methoxy (B1213986) derivatives on the indazole scaffold has been explored in the development of potent VEGFR-2 inhibitors. nih.gov While direct studies on 3-iodo-4-methoxy-6-methyl-2H-indazole are limited, the known importance of the substitution pattern on the indazole ring suggests its potential as a VEGFR-2 inhibitor.

Fms-like tyrosine kinase 3 (FLT3) is another important target in cancer therapy, particularly for acute myeloid leukemia (AML). Indazole fragments have been successfully employed as hinge-binders in the design of potent FLT3 inhibitors. nih.gov Research on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives has highlighted the critical role of the indazole moiety in binding to the ATP-binding pocket of FLT3. nih.gov

The development of kinase inhibitors often involves optimizing the substituents on a core scaffold to achieve high potency and selectivity. The table below summarizes the activity of various indazole derivatives against several tyrosine kinases, illustrating the potential for this class of compounds.

| Indazole Derivative Class | Target Kinase | Key Findings |

| Indazole-pyrimidine based | VEGFR-2 | Substitution at the 2-position of the pyrimidine (B1678525) ring influences inhibitory properties. nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3 | Indazole fragment acts as a hinge binder in the ATP-binding pocket. nih.gov |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinase | Potent pan-Pim inhibition achieved through SAR development. nih.gov |

Pan-Pim Kinase Inhibition

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation. nih.govnih.gov Consequently, pan-Pim inhibitors, which target all three isoforms, are attractive therapeutic agents. nih.gov The development of 3-(pyrazin-2-yl)-1H-indazoles has led to the identification of potent pan-Pim inhibitors. nih.gov SAR studies have been instrumental in optimizing the indazole scaffold for this activity. nih.gov Although direct data on this compound is not available, the established role of the indazole core in pan-Pim inhibition suggests that this compound could be a subject for further investigation in this area. nih.govresearchgate.net

Ligands for G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are involved in a wide range of physiological processes and are major drug targets. The indazole scaffold has been explored for its potential to modulate the activity of certain GPCRs.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are primarily used as antiemetics. nih.gov Research into 5-HT3 receptor antagonists has identified indazole derivatives as potent and selective ligands. nih.gov Specifically, indazole-3-carboxylic acid derivatives have been synthesized and evaluated for their 5-HT3 receptor antagonist activity. nih.gov The SAR studies in this area provide a framework for designing novel indazole-based 5-HT3 antagonists. acs.org

Relaxin Family Peptide Receptor (RXFP) Modulation

Currently, there is no publicly available research specifically investigating the modulation of Relaxin Family Peptide Receptors (RXFPs) by this compound or related indazole derivatives.

Enzyme Inhibitors Beyond Kinases (e.g., IDO1, CYP11B2)

Beyond kinases, the indazole scaffold has shown promise in the inhibition of other enzymes that are relevant to disease.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is overexpressed in many cancers. nih.govnih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as IDO1 inhibitors, with some compounds showing dual inhibition of IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov The SAR studies revealed that the substituent groups at the 4- and 6-positions of the indazole scaffold are crucial for IDO1 inhibitory activity. nih.gov While these studies did not specifically include a 3-iodo substituent, the findings highlight the potential of substituted indazoles in this therapeutic area.

Aldosterone synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, and its inhibition is a potential treatment for hypertension. nih.gov Structurally novel indazole series of CYP11B2 inhibitors have been discovered and optimized. nih.govresearchgate.net These studies demonstrate that the indazole scaffold can be effectively utilized to develop potent and selective inhibitors of this enzyme.

The table below presents data on the inhibition of IDO1 and CYP11B2 by representative indazole derivatives.

| Indazole Derivative | Target Enzyme | IC50 (µM) | Reference |

| 4,6-substituted-1H-indazole (Compound 35) | IDO1 (enzymatic) | 0.74 | nih.gov |

| 4,6-substituted-1H-indazole (Compound 35) | IDO1 (HeLa cells) | 1.37 | nih.gov |

| Structurally novel indazole (Benchmark compound 34) | CYP11B2 | Potent Inhibition | nih.gov |

Strategic Bioisosteric Replacements in Medicinal Chemistry

Bioisosterism, the interchange of atoms or groups with similar physicochemical or topological properties, is a cornerstone of modern medicinal chemistry. cambridgemedchemconsulting.com This strategy is employed to enhance a lead compound's potency, selectivity, metabolic stability, or to mitigate toxicity while retaining the primary biological activity. cambridgemedchemconsulting.com The indazole ring system is an effective bioisostere for other aromatic rings like indole (B1671886) or phenol, offering a unique combination of hydrogen bond donating and accepting capabilities that can lead to improved target affinity and a more favorable metabolic profile. nih.gov

Detailed Research Findings

While direct research focusing exclusively on this compound in bioisosteric replacement is specific, the principles can be understood from studies on related indazole analogues. For instance, the replacement of a catechol moiety with an indazole nucleus has been shown to be a successful strategy in developing inhibitors for various enzymes, including protein tyrosine kinases. google.com This substitution can improve metabolic stability by removing the catechol group, which is susceptible to oxidation and conjugation, while maintaining or enhancing the desired biological activity.

In one area of research, the replacement of an amide linkage in a 1H-indazole-based compound with a 1,2,4-oxadiazole (B8745197) ring resulted in a highly potent and selective inhibitor of human monoamine oxidase B (hMAO-B), demonstrating the power of bioisosteric replacement on the indazole scaffold. nih.gov

The strategic value of the substituents on the this compound core can be inferred from established medicinal chemistry principles.

3-Iodo Group: The iodine atom at the 3-position is a significant modulator. As a large, polarizable halogen, it can form halogen bonds—a type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. It can also serve as a synthetic handle for further chemical modification through cross-coupling reactions.

4-Methoxy Group: The methoxy group at the 4-position can influence the molecule's conformation and electronic properties. It is a hydrogen bond acceptor and can impact solubility and metabolic stability. Its position adjacent to the iodine atom can also influence the local electronic environment. nih.gov

6-Methyl Group: The methyl group at the 6-position can interact with hydrophobic pockets in a target's binding site, contributing to affinity. It can also shield adjacent positions on the ring from metabolic attack, potentially improving the compound's pharmacokinetic profile. The anticancer drug Pazopanib, for example, features a 2,3-dimethyl-2H-indazol-6-yl moiety, highlighting the importance of methyl substitution on this scaffold for potent kinase inhibition. nih.gov

The combination of these substituents on the 2H-indazole core creates a unique chemical entity. The 2H-tautomer, as seen in pazopanib, directs the substituents into a different spatial orientation compared to the more common 1H-indazole, which can be critical for achieving the desired interaction with a biological target. mdpi.com

The following interactive tables summarize the potential roles of the substituents and provide a comparative example of indazole as a bioisostere.

Table 1: Potential Roles of Substituents on the this compound Scaffold

| Substituent | Position | Potential Role in Bioisosteric Design |

|---|---|---|

| Iodo | 3 | Halogen bond donor, steric bulk, synthetic handle for further modification. |

| Methoxy | 4 | Hydrogen bond acceptor, influences conformation and solubility, potential metabolic site. |

| Methyl | 6 | Probes hydrophobic pockets, can act as a metabolic shield. |

| 2H-Indazole Core | - | Bioisostere for other bicyclic systems (e.g., indole) or substituted phenyl rings (e.g., catechol), provides a specific vector for substituents. nih.govgoogle.com |

Table 2: Example of Indazole as a Bioisosteric Replacement for Catechol

| Feature | Original Moiety (Catechol) | Bioisosteric Replacement (Indazole) | Advantage of Replacement |

|---|---|---|---|

| Hydrogen Bonding | Two hydrogen bond donors (OH groups) | One hydrogen bond donor (N-H) and one acceptor (N) | Maintained ability to form key interactions with the target. google.com |

| Metabolic Stability | Prone to oxidation and phase II conjugation | Generally less vulnerable to metabolism | Improved pharmacokinetic profile and reduced potential for reactive metabolite formation. cambridgemedchemconsulting.com |

| Physicochemical Properties | More polar | Generally more lipophilic | Can lead to altered solubility and permeability. nih.gov |

| Plasma Protein Binding | Variable | Can be lower | May result in a higher fraction of unbound, active drug. cambridgemedchemconsulting.com |

Future Research Directions and Translational Challenges

Development of Sustainable and Scalable Synthetic Methodologies

The progression of 3-iodo-4-methoxy-6-methyl-2H-indazole from a laboratory-scale curiosity to a viable precursor for drug discovery and development hinges on the establishment of sustainable and scalable synthetic routes. Current methodologies for the synthesis of substituted indazoles often rely on multi-step procedures that may not be amenable to large-scale production. acs.org Future research should prioritize the development of efficient, environmentally benign, and cost-effective synthetic strategies.

Key areas of focus include:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, reproducibility, and scalability. acs.org Flow reactors provide precise control over reaction parameters, leading to higher yields and purities, which are crucial for the synthesis of pharmaceutical intermediates. researchgate.net

Alternative Starting Materials: Exploration of more readily available and less hazardous starting materials is essential. This could involve novel disconnections and retrosynthetic analyses that circumvent problematic reagents or intermediates.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Use of recyclable catalysts, biodegradable solvents, and one-pot procedures. acs.orgorganic-chemistry.org |

| Flow Chemistry | Enhanced scalability, improved safety, and better reproducibility. acs.org | Optimization of reaction conditions in continuous flow reactors for high-throughput synthesis. researchgate.net |

| Novel Retrosynthesis | Access to more economical and safer starting materials. | Design of new synthetic pathways that avoid hazardous reagents and multiple protection/deprotection steps. |

Exploration of Novel Functionalization Strategies for Enhanced Diversity

The strategic functionalization of the this compound core is paramount for generating a diverse library of compounds for biological screening. The presence of the iodine atom at the C3-position provides a key handle for a variety of cross-coupling reactions.

Future research should concentrate on:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds. rsc.orgresearchgate.netbits-pilani.ac.in Investigating transition-metal-catalyzed C-H activation at various positions on the indazole ring would enable the introduction of a wide range of substituents without the need for pre-functionalization.

Cross-Coupling Reactions: While the C3-iodo group is a prime site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, there is a need to explore a broader range of coupling partners to introduce novel functionalities. mdpi.com This includes the introduction of complex fragments and pharmacophoric groups.

Regioselective Reactions: Developing highly regioselective reactions is crucial to control the substitution pattern on the indazole ring. This includes selective functionalization of the N2-position and the benzene (B151609) ring, which can significantly influence the biological activity of the resulting derivatives. nih.gov

| Functionalization Method | Target Position | Potential Outcome |

| C-H Activation | Benzene ring, methyl group | Introduction of diverse functional groups without pre-functionalization. rsc.orgresearchgate.netbits-pilani.ac.in |

| Cross-Coupling | C3-position (iodo) | Access to a wide array of aryl, heteroaryl, and alkyl substituents. mdpi.com |

| Regioselective N-Alkylation | N2-position | Modulation of physicochemical properties and biological activity. nih.gov |

Deeper Mechanistic Understanding of Indazole Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is critical for optimizing reaction conditions and predicting outcomes.

Future research efforts should include:

Kinetic and Spectroscopic Studies: Employing techniques such as in-situ NMR and IR spectroscopy to monitor reaction progress and identify key intermediates can provide valuable insights into the reaction pathway.

Isotope Labeling Studies: The use of isotopically labeled reagents can help to elucidate bond-forming and bond-breaking steps in complex reaction cascades.

Investigation of Reaction Intermediates: The isolation and characterization of reaction intermediates, where possible, can provide direct evidence for a proposed mechanism. For instance, understanding the intermediates in the Cadogan cyclization can lead to milder reaction conditions. nih.gov

Integration of Computational Chemistry with Experimental Design

Computational chemistry offers a powerful and cost-effective means to guide experimental research by predicting molecular properties and reaction outcomes.

Key applications in the context of this compound include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the regioselectivity of functionalization reactions, and understand the electronic properties of the indazole core. pnrjournal.combeilstein-journals.org This can help in the rational design of new catalysts and reaction conditions.

Molecular Docking: For derivatives with potential biological activity, molecular docking studies can predict binding modes to target proteins, providing insights for structure-based drug design. doi.org

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of indazole derivatives with their biological activity, enabling the prediction of the activity of novel compounds. mdpi.com

| Computational Tool | Application | Expected Outcome |

| DFT Calculations | Mechanistic studies, predicting reactivity. | Rational design of experiments, improved reaction yields and selectivity. pnrjournal.combeilstein-journals.org |

| Molecular Docking | Predicting protein-ligand interactions. | Guidance for structure-based drug design and lead optimization. doi.org |

| QSAR Modeling | Correlating structure with biological activity. | Prioritization of synthetic targets with high predicted activity. mdpi.com |

Phenotypic Screening and Target Deconvolution for New Applications

Phenotypic screening of a library of derivatives of this compound can uncover novel biological activities and therapeutic applications.

Future research should involve:

High-Throughput Screening (HTS): Screening a diverse library of compounds against a wide range of cell-based assays can identify "hits" with interesting phenotypic effects. nih.gov

Target Identification and Deconvolution: Once a hit is identified, various techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the specific protein target(s) responsible for the observed phenotype.

Exploration of Diverse Biological Activities: Given the broad range of activities reported for indazoles, screening should not be limited to a single therapeutic area but should encompass infectious diseases, inflammation, and oncology. nih.govnih.govrsc.org

Advanced Delivery Systems and Formulation Research (excluding clinical data)

The translation of a promising indazole derivative into a therapeutic candidate often faces challenges related to its physicochemical properties, such as poor solubility. Advanced drug delivery systems can help to overcome these hurdles.

Future research in this area should focus on:

Nanoparticle-Based Formulations: Encapsulating the indazole compound in nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can enhance its solubility, stability, and bioavailability. nih.gov The use of magnetic nanoparticles for targeted delivery is also an emerging area of interest. aub.edu.lb

Prodrug Strategies: Designing prodrugs that are converted to the active indazole derivative in vivo can improve its pharmacokinetic profile.

Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion with a polymer carrier can significantly improve its dissolution rate and oral absorption.

Q & A

Q. What are the optimal synthetic routes for 3-iodo-4-methoxy-6-methyl-2H-indazole, and how can regioselectivity be controlled during alkylation?

- Methodological Answer: The synthesis of this compound typically involves alkylation or iodination of pre-functionalized indazole scaffolds. For example, alkylation at the N1 or N2 position of indazoles can be achieved using haloalkanes (e.g., Br(CH₂)₅CO₂Et) in the presence of a base like K₂CO₃ in DMF at 120°C under nitrogen. Regioselectivity is influenced by steric and electronic factors: bulky substituents favor N1 alkylation, while electron-withdrawing groups (e.g., methoxy) at C4 may direct iodination to C3 via electrophilic aromatic substitution . To minimize byproducts, optimize reaction time (e.g., 5–18 hours) and monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer: Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, methyl at C6) and HRMS for molecular ion validation. For crystallographic analysis, use single-crystal X-ray diffraction with SHELXL refinement to resolve structural ambiguities, particularly iodine’s heavy-atom effects. SHELX’s robustness in handling twinned data or high-resolution structures ensures accurate bond-length and angle measurements . IR spectroscopy can verify functional groups (e.g., C-I stretch at ~500 cm⁻¹).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

- Methodological Answer:

- Step 1: Synthesize analogs with variations at C3 (e.g., replacing iodine with Br/Cl), C4 (methoxy vs. ethoxy), and C6 (methyl vs. ethyl). Use Pd-catalyzed cross-coupling for halogen replacement .

- Step 2: Test analogs against target proteins (e.g., kinases) via enzymatic assays. Include positive controls (e.g., staurosporine) and measure IC₅₀ values.

- Step 3: Perform computational docking (AutoDock Vina) to correlate substituent effects with binding affinity. Prioritize derivatives with <100 nM activity for in vivo testing .

Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

- Methodological Answer:

- Contradiction Example: Discrepancies in iodination efficiency under acidic vs. basic conditions.

- Resolution: Conduct kinetic studies using UV-Vis spectroscopy to track reaction rates. Under acidic conditions, protonation of the indazole ring may deactivate C3, favoring side reactions. In contrast, basic conditions deprotonate the ring, enhancing electrophilic substitution at C3. Validate via pH-controlled experiments (pH 2–10) and DFT calculations to map charge distribution .

Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?

- Methodological Answer: Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites. The methoxy group at C4 is prone to O-demethylation by CYP450 enzymes, while the C3 iodine may reduce hepatic clearance. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Compare half-life (t₁/₂) across species (e.g., mouse vs. human) to prioritize compounds with t₁/₂ >60 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.